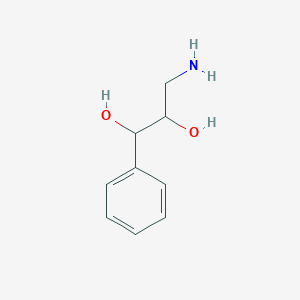
3-Amino-1-phenylpropane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-phenylpropane-1,2-diol is an organic compound with the molecular formula C9H13NO2 It is a derivative of phenylpropane and contains both an amino group and two hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenylpropane-1,2-diol typically involves the reaction of benzaldehyde with nitromethane to form nitrostyrene, which is then reduced to the corresponding amine. The amine is subsequently subjected to dihydroxylation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction pathways as described above, with optimization for yield and purity.
化学反応の分析
Types of Reactions
3-Amino-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
3-Amino-1-phenylpropane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Amino-1-phenylpropane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl groups can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-Amino-1-phenylpropane-1,2-diol: Similar structure but with the amino group at a different position.
3-Phenylpropane-1,2-diol: Lacks the amino group, making it less reactive in certain biochemical reactions.
1-Phenylpropane-1,2-diol: Similar structure but with different functional groups.
Uniqueness
3-Amino-1-phenylpropane-1,2-diol is unique due to the presence of both an amino group and two hydroxyl groups, which allows it to participate in a wide range of chemical and biochemical reactions. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C9H13NO2 |
|---|---|
分子量 |
167.20 g/mol |
IUPAC名 |
3-amino-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2 |
InChIキー |
MVGQHFMIYKIING-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(CN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


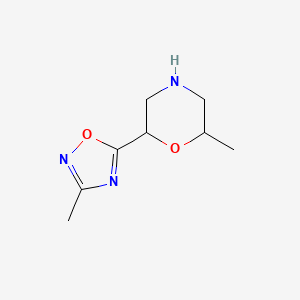
![1-[(Propylamino)carbonyl]piperidine-3-carboxylic acid](/img/structure/B13173072.png)
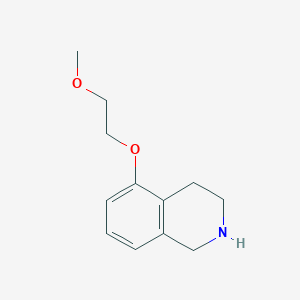
![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)



![1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B13173104.png)
![Methyl 6-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13173107.png)
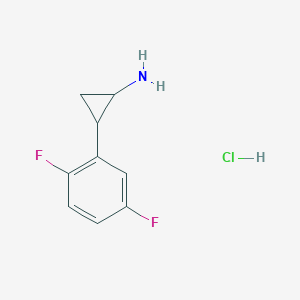
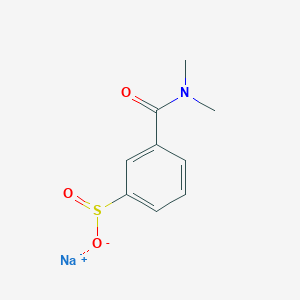

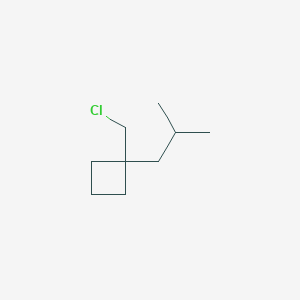
![2-Amino-3-[2-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13173158.png)
